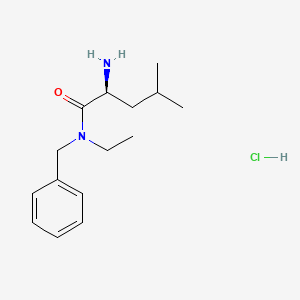
6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride is a chemical compound with a pyridine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride typically involves the reaction of 2-methylpyridine-3-carboxylic acid with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The resulting product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.
科学的研究の応用
6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methylpyridine-3-carboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.
6-(Aminomethyl)pyridine-3-carboxylic acid: Similar structure but without the methyl group at the 2-position.
Uniqueness
6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
6-(aminomethyl)-2-methylpyridine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-5-7(8(11)12)3-2-6(4-9)10-5;;/h2-3H,4,9H2,1H3,(H,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSPFFGTEZKYGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CN)C(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(Ethoxymethyl)cyclobutyl]methanol](/img/structure/B1377066.png)

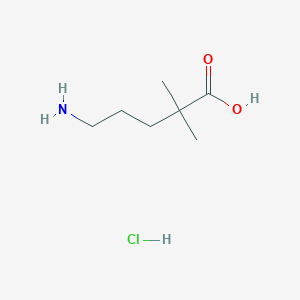
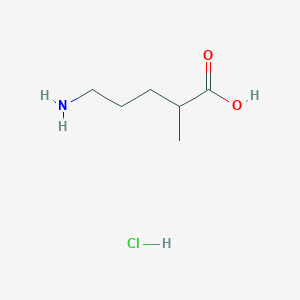
![2-[(Dimethylamino)methyl]pyridin-4-amine dihydrochloride](/img/structure/B1377071.png)
![3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377073.png)

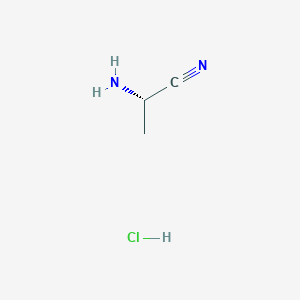
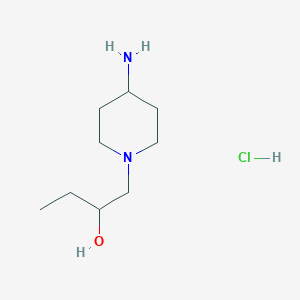



![2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol](/img/structure/B1377085.png)
